

commercial availability and purity of 4,4,4-Trifluorocrotonic acid

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Compound of Interest

Compound Name: *4,4,4-Trifluorocrotonic acid*

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4,4,4-Trifluorocrotonic Acid: A Technical Guide for Researchers

An In-depth Review of Commercial Availability, Purity, and Synthetic Methodologies for a Key Fluorinated Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonic acid, a fluorinated derivative of crotonic acid, is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and biological activity of parent compounds. This technical guide provides a comprehensive overview of the commercial availability and purity of **4,4,4-Trifluorocrotonic acid**. It also details relevant experimental protocols for its synthesis, purification, and analysis, compiled from the scientific literature. Furthermore, this guide explores the known biological implications of fluorinated compounds in the context of drug design, providing a framework for understanding the potential applications of **4,4,4-Trifluorocrotonic acid** in modulating biological pathways.

Commercial Availability and Purity

4,4,4-Trifluorocrotonic acid is readily available from a variety of chemical suppliers. The typical purity of the commercially available product is around 97%. Below is a summary of

representative suppliers and their product offerings.

Supplier	Product Number	CAS Number	Purity	Pack Size(s)
Sigma-Aldrich	CIAH987EDFA3	71027-02-6	97%	250 mg, 1 g, 5 g, 10 g, 15 g, 25 g
Oakwood Chemical	005350	71027-02-6	97%	1 g, 5 g, 25 g, 100 g
Apollo Scientific	PC104963	406-94-0	Not specified	1 g, 5 g, 25 g, 100 g, 500 g
Santa Cruz Biotechnology	sc-269947	71027-02-6	97%	Not specified

Experimental Protocols

Synthesis

A common method for the synthesis of (E)-4,4,4-trifluorobut-2-enoic acid involves the palladium-catalyzed reaction of 3,3,3-trifluoropropene with carbon monoxide and water^[1]. While a detailed, step-by-step protocol for this specific transformation is not readily available in the public domain, a general procedure can be inferred from similar reactions.

Alternatively, **4,4,4-Trifluorocrotonic acid** can be prepared via the hydrolysis of its corresponding ester, ethyl 4,4,4-trifluorocrotonate.

Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

This protocol is adapted from general ester hydrolysis procedures and a specific method for a structurally similar compound^[2].

Materials:

- Ethyl 4,4,4-trifluorocrotonate
- Lithium hydroxide monohydrate (LiOH·H₂O)

- Tetrahydrofuran (THF)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.
- To the stirred solution, add lithium hydroxide monohydrate ($LiOH \cdot H_2O$) (approximately 5 equivalents).
- Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer once more with ethyl acetate to ensure complete product recovery.
- Combine the organic extracts and wash them with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **4,4,4-Trifluorocrotonic acid**.

Purification

The primary method for purifying crude **4,4,4-Trifluorocrotonic acid** is recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Protocol: Recrystallization of **4,4,4-Trifluorocrotonic Acid**

This is a general procedure for recrystallization that can be adapted for **4,4,4-Trifluorocrotonic acid**. The ideal solvent or solvent mixture may need to be determined empirically. Common solvent systems for recrystallizing organic acids include water, or mixtures such as heptane/ethyl acetate or methanol/water[3].

Materials:

- Crude **4,4,4-Trifluorocrotonic acid**
- Appropriate recrystallization solvent (e.g., water, heptane/ethyl acetate mixture)

Procedure:

- Dissolve the crude **4,4,4-Trifluorocrotonic acid** in a minimal amount of the chosen solvent at its boiling point.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- For further crystallization, cool the solution in an ice bath.
- Collect the resulting crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

The purity of **4,4,4-Trifluorocrotonic acid** can be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: HPLC Analysis

This is a general HPLC method for organic acids that can be adapted for **4,4,4-Trifluorocrotonic acid**[4][5].

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column

Mobile Phase:

- A typical mobile phase would consist of a mixture of an aqueous acidic solution and an organic solvent. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- A starting point could be a mobile phase of acetonitrile:water:trifluoroacetic acid (40:60:0.1 v/v/v)[4].

Procedure:

- Prepare a standard solution of **4,4,4-Trifluorocrotonic acid** of known concentration in the mobile phase.
- Prepare a solution of the sample to be analyzed in the mobile phase.
- Inject the standard and sample solutions onto the HPLC system.
- Monitor the elution profile at a suitable UV wavelength (e.g., 210-220 nm).
- Determine the retention time and peak area to assess purity.

Protocol: NMR Spectroscopy

¹H and ¹⁹F NMR are powerful tools for the structural confirmation of **4,4,4-Trifluorocrotonic acid**.

Instrumentation:

- NMR spectrometer

Sample Preparation:

- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Expected ¹H NMR Signals:

- The spectrum is expected to show signals for the two vinylic protons and the carboxylic acid proton. The chemical shifts and coupling constants will be influenced by the trifluoromethyl group.

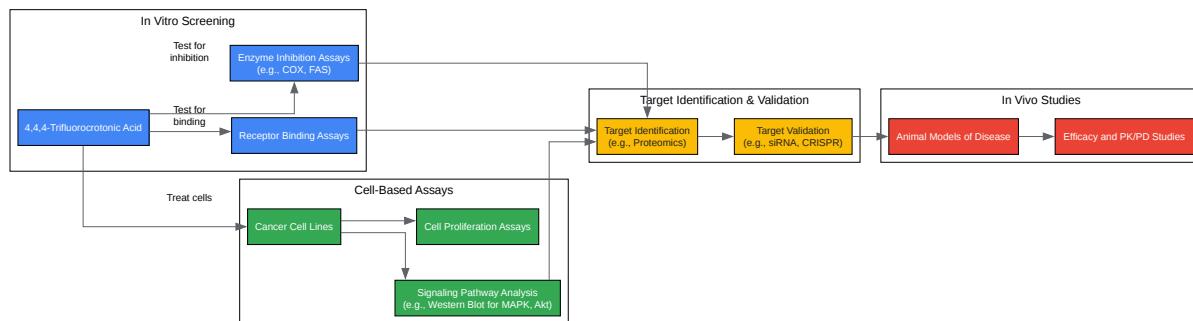
Expected ¹⁹F NMR Signals:

- A single signal corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. The chemical shift of this signal is a key indicator of the electronic environment of the trifluoromethyl group[6].

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by **4,4,4-Trifluorocrotonic acid** are not extensively documented in the current literature, the introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and potency. Fluorinated analogs of fatty acids and other bioactive molecules have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX) and fatty acid synthase (FAS)[7][8][9][10].

The diagram below illustrates a generalized workflow for identifying the cellular targets of a bioactive compound like **4,4,4-Trifluorocrotonic acid**, a common practice in drug development.

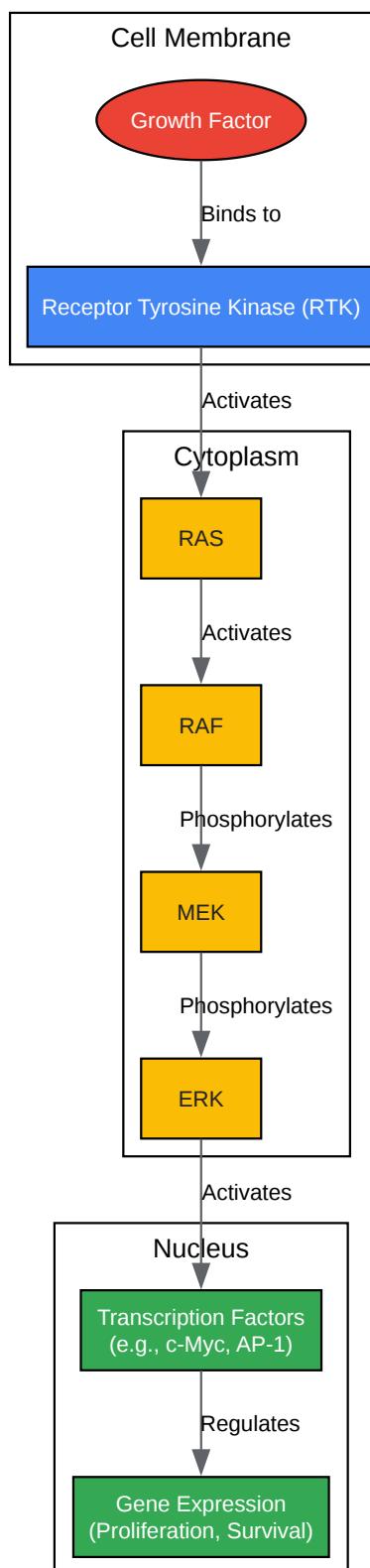


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General workflow for target identification.

Given the structural similarities to fatty acids and the presence of the electron-withdrawing trifluoromethyl group, it is plausible that **4,4,4-Trifluorocrotonic acid** could act as an inhibitor of enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid mediators. For instance, fluorinated fatty acid analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response[7][8][9]. Furthermore, inhibitors of fatty acid synthesis have been shown to induce differentiation and reduce tumor burden in cancer models, often through modulation of signaling pathways like the ERK/MAPK pathway[11].

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy that can be influenced by various small molecules.



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Simplified MAPK/ERK signaling pathway.

Conclusion

4,4,4-Trifluorocrotonic acid is a commercially accessible and important building block for the synthesis of novel therapeutic agents. While detailed, publicly available experimental protocols for its synthesis and analysis are not abundant, established methods for similar compounds provide a strong basis for its laboratory preparation and characterization. The biological activity of **4,4,4-Trifluorocrotonic acid** itself remains an area ripe for further investigation. Based on the known effects of other fluorinated fatty acid analogs, it holds promise as a modulator of key enzymatic and signaling pathways, particularly those involved in lipid metabolism and cellular proliferation. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.

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